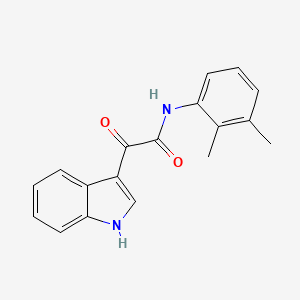
N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” is a compound that contains an indole and an amide group. Indoles are a class of compounds that are widely distributed in nature and are found in many important natural products . The amide group is a common functional group in organic chemistry and biochemistry, and it plays a crucial role in the structure of proteins.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of an indole ring attached to a 2,3-dimethylphenyl group through an amide linkage. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic substitutions, oxidations, and reductions . The amide group in the molecule could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. In general, indoles are relatively stable compounds, but they can be oxidized under certain conditions . The presence of the amide group could increase the compound’s polarity and potentially its solubility in water .
Wissenschaftliche Forschungsanwendungen
Organotin(IV) Complexes and Their Antituberculosis Activity
Organotin(IV) complexes have shown significant antituberculosis activity, with research indicating that the antituberculosis activity is influenced by the ligand environment, organic groups attached to the tin, and compound structure. Notably, triorganotin(IV) complexes exhibited superior antituberculosis activity compared to diorganotin(IV) complexes. This suggests that compounds with a complex structure, possibly including N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, could be explored for their antituberculosis potential (Iqbal, Ali, & Shahzadi, 2015).
Biological Effects of Acetamide and Its Derivatives
The biological effects of acetamide, formamide, and their derivatives have been extensively reviewed, with updates adding significantly to our knowledge around the biological consequences of exposure. This indicates a potential area of research where the effects of specific acetamide derivatives, such as this compound, could be investigated in terms of toxicity and pharmacology (Kennedy, 2001).
Neuropharmacology of N,N-dimethyltryptamine and Related Compounds
The neuropharmacological properties of N,N-dimethyltryptamine (DMT) and its role as a potential neurotransmitter suggest a framework within which the effects of indole-containing compounds, like this compound, could be explored for their potential roles in the central nervous system (Carbonaro & Gatch, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-6-5-9-15(12(11)2)20-18(22)17(21)14-10-19-16-8-4-3-7-13(14)16/h3-10,19H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCOTLSTBMPNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

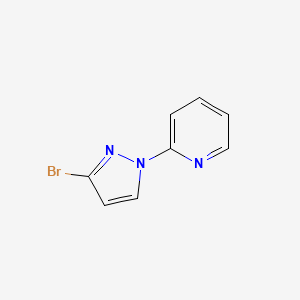

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide](/img/structure/B2535754.png)
![1-(4-benzylpiperidin-1-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2535759.png)
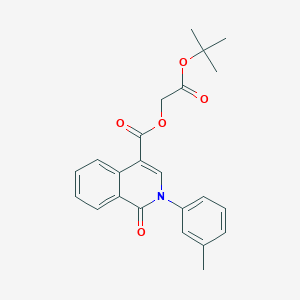
![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2535761.png)
![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2535762.png)
![2-Bromofuro[3,2-b]pyridine hydrochloride](/img/structure/B2535763.png)
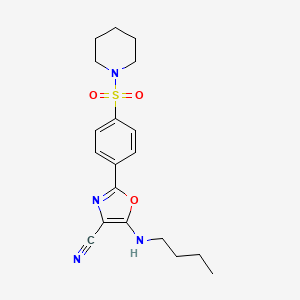
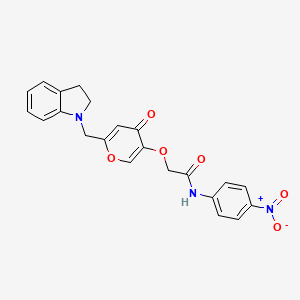
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2535768.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2535769.png)

![2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2535772.png)